NSC-370284

Übersicht

Beschreibung

NSC-370284 ist ein selektiver Inhibitor der Ten-Eleven-Translokation 1 (TET1) und 5-Hydroxymethylcytosin (5hmC). Es hat sich gezeigt, dass es ein großes Potenzial für die Behandlung von akuter myeloischer Leukämie hat, indem es TET1 gezielt angreift und dessen Expression unterdrückt .

Präparationsmethoden

Die Synthese von this compound beinhaltet das gezielte Ansprechen des STAT3/5-Signalwegs, um die TET1-Expression zu hemmen. Die Verbindung wird typischerweise in einem Labor unter Verwendung spezifischer Reagenzien und Bedingungen hergestellt. detaillierte Synthesewege und industrielle Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar .

Analyse Chemischer Reaktionen

NSC-370284 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner inhibitorischen Wirkung auf TET1 liegt. Es interagiert mit dem STAT3/5-Signalweg, was zur Unterdrückung der TET1-Expression führt. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Dimethylsulfoxid (DMSO) für die Löslichkeit und verschiedene Zelllinien für In-vitro-Studien .

Wissenschaftliche Forschungsanwendungen

Efficacy in Preclinical Models

NSC-370284 has shown promising results in preclinical animal models. In studies involving mice with MLL-AF9-induced AML, administration of this compound led to significant improvements in pathological morphologies across various tissues, including peripheral blood and bone marrow. The compound was administered intraperitoneally at a dosage of 2.5 mg/kg for ten days, resulting in prolonged survival rates compared to control groups .

Table 1: Efficacy of this compound in Animal Models

| Study Reference | Dosage (mg/kg) | Duration (days) | Survival Rate Improvement |

|---|---|---|---|

| 2.5 | 10 | Significant | |

| 2.5 | 10 | Significant |

Synergistic Effects with Chemotherapy

Research indicates that this compound exhibits synergistic effects when combined with standard chemotherapy treatments. In vitro studies revealed that the compound not only inhibited cell viability but also enhanced the efficacy of other chemotherapeutic agents, suggesting its potential role as an adjunct therapy in AML treatment .

Structural Analogues

The search for structural analogues of this compound has led to the identification of UC-514321, which has been reported to have even greater potency against TET1-high AML cells. This analogue retains the core structure of this compound but shows improved efficacy in reducing cell viability and prolonging survival in preclinical models .

Table 2: Comparison of this compound and UC-514321

| Compound | IC50 (μM) | Effect on Cell Viability | Survival Improvement |

|---|---|---|---|

| This compound | 24.2 ± 7.1 | Significant | 122 days |

| UC-514321 | Not specified | More potent than this compound | >3-fold improvement |

Wirkmechanismus

NSC-370284 exerts its effects by directly targeting the STAT3/5 transcriptional activators of TET1. This leads to the repression of TET1 expression, which is crucial in the progression of acute myeloid leukemia. By inhibiting TET1, this compound effectively reduces the viability of leukemia cells .

Vergleich Mit ähnlichen Verbindungen

NSC-370284 wird oft mit seinem strukturellen Analogon UC-514321 verglichen, das noch stärkere therapeutische Wirkungen gezeigt hat. Beide Verbindungen zielen auf den STAT3/5-Signalweg ab und zeigen starke synergistische Wirkungen mit Standardchemotherapie. Andere ähnliche Verbindungen umfassen NSC-311068, das ebenfalls die TET1-Transkription selektiv unterdrückt .

Biologische Aktivität

NSC-370284 is a small molecule compound that has garnered attention for its selective inhibitory effects on ten-eleven translocation 1 (TET1), an enzyme implicated in the regulation of DNA hydroxymethylation and gene expression. This compound is particularly relevant in the context of acute myeloid leukemia (AML), where TET1 overexpression is associated with poor prognosis. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of TET1, which catalyzes the conversion of 5-methylcytosine to 5-hydroxymethylcytosine (5hmC). The inhibition of TET1 by this compound leads to a decrease in 5hmC levels, thereby affecting gene expression profiles associated with AML.

Targeting STAT Proteins

Research indicates that this compound directly binds to the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) and STAT5. This binding interferes with the transcriptional activity of these proteins, which are crucial for TET1 expression regulation. Specifically, this compound competes with DNA for STAT binding, thus suppressing TET1 transcription without significantly altering STAT3 or STAT5 phosphorylation levels .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the viability of AML cells characterized by high TET1 expression. Cell lines such as MONOMAC-6 and THP-1 showed significant downregulation of TET1 upon treatment with this compound, with minimal impact on cell viability at low concentrations .

In Vivo Studies

In vivo experiments using mouse models of AML have further validated the therapeutic potential of this compound. The compound was shown to significantly inhibit tumor growth in TET1-high AML xenografts, underscoring its potential as a targeted therapy for this malignancy .

Comparative Analysis with Analog Compounds

This compound has been compared to its structural analog UC-514321, which exhibits enhanced potency against AML cells. While both compounds target STAT3/5 and inhibit TET1 expression, UC-514321 demonstrates superior efficacy in preclinical models .

| Compound | Mechanism | Efficacy in AML Models | Selectivity |

|---|---|---|---|

| This compound | Inhibits TET1; binds STAT3/5 | Moderate | High |

| UC-514321 | Inhibits TET1; binds STAT3/5 | High | Higher |

Case Studies and Clinical Implications

Recent studies highlight the potential clinical implications of targeting TET1 signaling in AML. For instance, patients exhibiting high levels of TET1 may benefit from therapies incorporating this compound or its analogs. Ongoing clinical trials are necessary to establish optimal dosing regimens and combination strategies with existing therapies such as chemotherapy and targeted agents.

Eigenschaften

CAS-Nummer |

116409-29-1 |

|---|---|

Molekularformel |

C21H25NO6 |

Molekulargewicht |

387.4 g/mol |

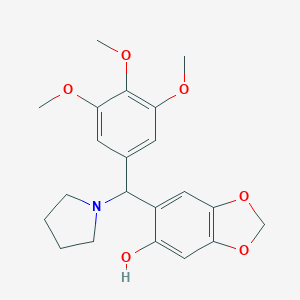

IUPAC-Name |

6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |

InChI-Schlüssel |

QCXGNLZKUHBIHD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |

Aussehen |

Solid powder |

Key on ui other cas no. |

116409-29-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NSC-370284; NSC 370284; NSC370284 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.